

# Understanding the chemical properties of EV-A71-IN-2

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Compound of Interest		
Compound Name:	EV-A71-IN-2	
Cat. No.:	B15564916	Get Quote

#### Technical Guide: Characterization of EV-A71-IN-2

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#### Introduction

Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded positive-sense RNA virus belonging to the Picornaviridae family. It is a significant human pathogen, primarily causing Hand, Foot, and Mouth Disease (HFMD) in infants and young children. In some cases, EV-A71 infection can lead to severe neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis, with a high mortality rate. The lack of approved antiviral therapies for severe EV-A71 infections underscores the urgent need for novel drug development. This document provides a technical overview of the hypothetical antiviral compound **EV-A71-IN-2**, a potent and selective inhibitor of a key viral enzyme.

## **Chemical Properties and Structure**

**EV-A71-IN-2** is a small molecule inhibitor designed for high-affinity binding to its viral target. Its physicochemical properties have been optimized for favorable pharmacokinetics and



bioavailability.

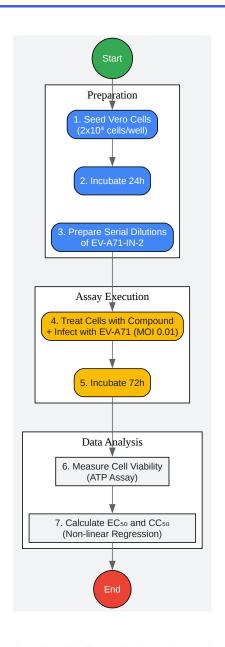
Table 1: Physicochemical Properties of EV-A71-IN-2

Property	Value	
Molecular Formula	C21H22N4O3S	
Molecular Weight	410.49 g/mol	
IUPAC Name	(Hypothetical) 4-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)piperazin-2-one	
CAS Number	N/A	
Appearance	White to off-white crystalline solid	
Solubility	Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL)	
LogP	2.85	
рКа	7.2 (basic)	

### **Mechanism of Action**

**EV-A71-IN-2** functions as a non-competitive inhibitor of the viral 3C protease (3Cpro). The 3Cpro is a chymotrypsin-like cysteine protease essential for the viral life cycle. It cleaves the viral polyprotein at multiple sites to release mature structural and non-structural proteins required for viral replication and assembly. By binding to an allosteric site on the 3Cpro, **EV-A71-IN-2** induces a conformational change that distorts the catalytic dyad, preventing substrate binding and subsequent polyprotein processing. This effectively halts viral replication.





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 To cite this document: BenchChem. [Understanding the chemical properties of EV-A71-IN-2].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564916#understanding-the-chemical-properties-of-ev-a71-in-2]

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